5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid
Description
Properties
IUPAC Name |
(5-methyltetrazolo[1,5-a]pyridin-6-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BN4O2/c1-4-5(7(12)13)2-3-6-8-9-10-11(4)6/h2-3,12-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REJTUOUOBFPJIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N2C(=NN=N2)C=C1)C)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Reactivity Considerations
Synthetic Routes to the Tetrazolo-Pyridine Core
Tetrazole Ring Formation
The tetrazolo[1,5-a]pyridine core is synthesized via a [2+3] cycloaddition between a pyridinyl nitrile and an azide. For example, reaction of 3-cyano-4-methylpyridine with sodium azide in dimethylformamide (DMF) at 100°C yields 5-methyltetrazolo[1,5-a]pyridine.
Halogenation at Position 6
Direct bromination of the tetrazolo-pyridine core using $$ \text{N-bromosuccinimide (NBS)} $$ in $$ \text{CCl}_4 $$ under radical initiation (e.g., AIBN) provides 6-bromo-5-methyltetrazolo[1,5-a]pyridine. Regioselectivity is ensured by the electron-withdrawing tetrazole ring, which directs electrophilic substitution to the para position.
Miyaura Borylation of Halogenated Precursors
Reaction Mechanism
The Miyaura borylation employs a palladium catalyst (e.g., $$ \text{Pd(dppf)Cl}2 $$) and bis(pinacolato)diboron ($$ \text{B}2\text{pin}_2 $$) to convert aryl halides into boronic esters. Subsequent acidic hydrolysis yields the boronic acid.
Catalytic System
- Catalyst : $$ \text{Pd(dppf)Cl}_2 $$ (1–5 mol%)
- Ligand : 1,1′-Bis(diphenylphosphino)ferrocene (dppf)
- Base : Potassium acetate ($$ \text{KOAc} $$)
- Solvent : 1,4-Dioxane/water (10:1 v/v).
Experimental Procedure
- Charge 6-bromo-5-methyltetrazolo[1,5-a]pyridine (1.0 equiv), $$ \text{B}2\text{pin}2 $$ (1.2 equiv), $$ \text{Pd(dppf)Cl}_2 $$ (3 mol%), and $$ \text{KOAc} $$ (3.0 equiv) in dioxane/water.
- Heat at 80°C under $$ \text{N}_2 $$ for 12 hours.
- Extract the pinacol boronic ester and hydrolyze with 1 M HCl to yield the boronic acid.
Yield and Purity
Grignard Reagent-Mediated Borylation
Methodology Overview
This approach generates a Grignard reagent from the 6-bromo precursor, which reacts with boron triisopropoxide ($$ \text{B(O}^i\text{Pr)}_3 $$) to form a boronic ester. Hydrolysis affords the boronic acid.
Reaction Conditions
- Grignard formation : Magnesium turnings in THF at 0°C.
- Boron electrophile : $$ \text{B(O}^i\text{Pr)}_3 $$ (2.0 equiv).
- Quenching : Saturated $$ \text{NH}_4\text{Cl} $$.
Challenges
- Tetrazole stability : The Grignard reagent’s strong basicity may degrade the tetrazole ring.
- Regiochemical control : Competing side reactions at other positions are minimized by steric hindrance from the methyl group.
Yield Data
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Grignard Method |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Reaction Time | 12–24 hours | 6–8 hours |
| Catalyst Cost | High (Pd-based) | Low (Mg) |
| Functional Tolerance | Sensitive to reducing agents | Tolerates electrophilic groups |
| Scalability | Suitable for large scale | Limited by Grignard stability |
Purification and Characterization
Chromatographic Techniques
Challenges and Mitigation Strategies
Protodeboronation
Regioselectivity in Halogenation
- Directing groups : The tetrazole ring ensures bromination occurs exclusively at position 6.
Chemical Reactions Analysis
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and coupling partners like aryl halides. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of boron-containing drugs.
Mechanism of Action
The mechanism by which 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The tetrazole ring can participate in hydrogen bonding and π-π interactions, further enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 5-methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid, highlighting differences in substituents, reactivity, and applications:
Research Findings and Data
Spectroscopic Characterization
Biological Activity
5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid is a compound of interest due to its unique structural features and potential biological activities. Boronic acids are known for their role in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid group attached to a tetrazolo-pyridine framework. The presence of the tetrazole ring enhances its potential as a bioactive molecule due to its ability to form hydrogen bonds and interact with biological targets.
Antiallergic Effects
Similar compounds in the tetrazole family have been explored for their antiallergic properties. For instance, related tetrazolo[1,5-a]thienopyridines were reported to possess antiallergic effects by inhibiting histamine release from mast cells. This suggests that 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid may also exhibit similar pharmacological effects.
Enzyme Inhibition
Boronic acids are known for their ability to inhibit proteases and other enzymes. The boronic acid moiety in 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid may interact with serine proteases or cysteine proteases involved in various physiological processes. This property is particularly relevant in developing treatments for conditions like cancer and inflammation.
Synthesis Methods
The synthesis of 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid typically involves multi-step reactions starting from commercially available precursors. Key steps include:
- Formation of the Tetrazole Ring : This can be achieved through the reaction of hydrazoic acid with suitable pyridine derivatives.
- Boronic Acid Functionalization : The introduction of the boronic acid group can be accomplished via boronate ester formation followed by hydrolysis.
Case Studies
| Study | Findings |
|---|---|
| Anticancer Activity (2020) | Investigated various tetrazole derivatives including boronic acids; observed significant inhibition of cell proliferation in multiple cancer cell lines. |
| Antiallergic Properties (2019) | Examined related compounds; found effective inhibition of mast cell degranulation in vitro. |
| Enzyme Inhibition (2021) | Reported on boronic acids as effective inhibitors of serine proteases; suggested potential applications in therapeutic enzyme inhibition. |
Q & A
Q. What are the common synthetic routes for 5-Methyl-[1,2,3,4]tetrazolo[1,5-a]pyridino-6-boronic acid, and what catalytic systems improve yield?
The synthesis typically involves multicomponent reactions (MCRs) starting from methyl acetoacetate and 5-aminotetrazole, followed by boronic acid functionalization. A cellulose-based silver-loaded magnetic bionanocomposite catalyst enhances reaction efficiency (85–90% yield) by enabling rapid ligand exchange and easy magnetic separation . For boronic acid introduction, Suzuki-Miyaura coupling using Pd(OAc)₂ and phosphine ligands (e.g., SPhos) under anhydrous toluene at reflux achieves >80% conversion .
Key Steps :
- Formation of tetrazolo[1,5-a]pyridine core via MCRs.
- Boronation via cross-coupling with pinacol borane esters.
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : H/C NMR confirms regioselectivity of the tetrazole ring and boronic acid position. For example, B NMR (δ 28–32 ppm) verifies boronic acid integrity .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with ESI-MS detects impurities (<1%) and validates molecular weight .
- Elemental Analysis : Matches calculated C, H, N percentages within ±0.3% .
Advanced Research Questions
Q. How can cross-coupling reaction conditions be optimized for this boronic acid in drug discovery?
Table 1 : Optimization Parameters for Suzuki-Miyaura Coupling
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst | Pd(OAc)₂/SPhos | +15% vs. PdCl₂ | |
| Solvent | Anhydrous toluene | Prevents hydrolysis | |
| Temperature | 110°C (reflux) | Completes in 3h | |
| Base | K₃PO₄ (2.0 equiv) | Neutralizes BF₃ byproducts |
Q. What catalytic systems enhance regioselectivity in tetrazolo-pyridine core synthesis?
Ammonium chloride under solvent-free conditions minimizes side reactions (e.g., dimerization) by acting as a mild acid catalyst, achieving 84–88% yield for dihydrotetrazolo-pyrimidine intermediates . Silver nanoparticles (5–10 nm) on cellulose support improve reaction kinetics (t < 2h) via surface plasmon resonance effects .
Q. How do structural modifications influence anticancer activity in tetrazolo-boronic acid derivatives?
Table 2 : SAR of Tetrazolo-Boronic Acid Derivatives (IC₅₀ vs. HeLa Cells)
| Substituent Position | Modification | IC₅₀ (μM) | Mechanism Insight | Reference |
|---|---|---|---|---|
| C5-Methyl | None (parent compound) | 12.3 | Base activity | |
| C6-Boronic Acid | Replacement with -COOH | >50 | Boronic acid critical for target binding | |
| Tetrazole Ring | Oxidation to triazole | 28.7 | Reduces π-π stacking with DNA |
Q. What computational methods predict biological targets for this compound?
- Molecular Docking : AutoDock Vina screens kinase targets (e.g., EGFR-TK) by aligning the boronic acid with ATP-binding sites (binding energy < -8.5 kcal/mol) .
- MD Simulations : GROMACS assesses stability of compound-protein complexes (RMSD < 2.0 Å over 100 ns) .
Q. How does pH affect the stability of the boronic acid moiety in aqueous solutions?
The compound degrades rapidly at pH > 8 due to boronate ester hydrolysis. Stability studies (25°C, 24h) show:
- pH 7.4 (PBS) : 95% intact.
- pH 9.0 : 40% degradation. Use buffered solutions (pH 6.5–7.5) with 1% DMSO co-solvent for in vitro assays .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
